molecular formula C6H3BrIN3 B1145865 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine CAS No. 1357946-27-0

7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine

Cat. No. B1145865
M. Wt: 323.919
InChI Key: DWYQFKPEXZUFNE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazolopyridine derivatives often involves the iodination of bromo-substituted precursors, followed by reactions with various derivatives through copper-catalyzed coupling reactions. For example, a series of novel 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked various sulfonamide derivatives were synthesized, starting with the iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine, producing intermediates that were further reacted with sulfonamide derivatives via copper-catalyzed coupling to yield the target compounds (Variya, Panchal, & Patel, 2019).

Molecular Structure Analysis

The molecular structure of related compounds shows a range of conformations and intermolecular interactions. For instance, in certain pyrazolopyridine derivatives, the reduced pyridine ring adopts conformations close to a screw-boat form, and molecules are linked by symmetry-related hydrogen bonds into dimers or chains of rings, demonstrating the versatile hydrogen bonding capabilities of these structures (Quiroga, Trilleras, Hursthouse, Cobo, & Glidewell, 2010).

Chemical Reactions and Properties

Pyrazolopyridines undergo various chemical reactions, contributing to their utility in synthetic chemistry. Reactions include coupling with sulfonamide derivatives, oxidation, and formation of dimers through hydrogen bonding. These reactions are indicative of the reactivity of the pyrazolopyridine core and its potential for further functionalization (Variya, Panchal, & Patel, 2019).

Physical Properties Analysis

The physical properties of pyrazolopyridine derivatives, such as solubility and crystallinity, are influenced by their molecular structure. The presence of bromo and iodo substituents can affect these properties, making them suitable for various applications in material science and organic synthesis.

Chemical Properties Analysis

The chemical properties of 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine, such as its reactivity towards nucleophilic substitution, coupling reactions, and potential as a precursor for synthesizing complex molecules, make it a valuable compound in organic chemistry. The introduction of sulfonamide derivatives further exemplifies its versatility in forming compounds with antibacterial and antioxidant properties (Variya, Panchal, & Patel, 2019).

Scientific Research Applications

Synthesis and Characterization in Chemistry

7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine has been utilized in the synthesis of novel chemical compounds. Variya, Panchal, and Patel (2019) demonstrated its use in the creation of sulfonamide derivatives with antibacterial and antioxidant properties (Variya, Panchal, & Patel, 2019). Additionally, Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) used a similar compound as a precursor for developing new polyheterocyclic ring systems, which have potential biomedical applications (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Medicinal Chemistry

In the field of medicinal chemistry, Chamakuri, Muppavarapu, and Yellu (2016) synthesized 7-azaindazole-chalcone derivatives from a related compound, 5-bromo-1H-pyrazolo[3,4-b]pyridine, showing significant anti-inflammatory and analgesic activities (Chamakuri, Muppavarapu, & Yellu, 2016). Razmienė et al. (2021) explored the antiproliferative activity of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines in cancer research, revealing their potential in inducing cell death in cancer cell lines (Razmienė et al., 2021).

Biomedical Applications

Donaire-Arias et al. (2022) provided a comprehensive review of the biomedical applications of pyrazolo[3,4-b]pyridines, a group to which 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine belongs. This review highlights the diverse synthetic methods and the significant biomedical relevance of these compounds (Donaire-Arias et al., 2022).

Photoreactions and Spectroscopic Studies

Vetokhina et al. (2012) studied 2-(1H-pyrazol-5-yl)pyridines, which are closely related to 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine, demonstrating their unique photoreactions and spectroscopic properties. This research provides insights into the photochemical behavior of these compounds (Vetokhina et al., 2012).

Synthetic Methodologies in Organic Chemistry

Shabashov and Daugulis (2005) developed a method for the palladium-catalyzed arylation of pyridines and pyrazoles, including compounds like 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine. This method is significant for functionalizing both aliphatic and aromatic C-H bonds (Shabashov & Daugulis, 2005).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, indicating it is toxic if swallowed . It is recommended to handle with care and avoid ingestion .

properties

IUPAC Name

7-bromo-3-iodo-2H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrIN3/c7-4-2-9-1-3-5(4)10-11-6(3)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYQFKPEXZUFNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NNC(=C2C=N1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701272023
Record name 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine

CAS RN

1357946-27-0
Record name 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357946-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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